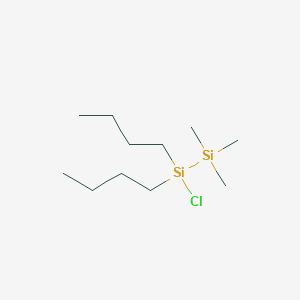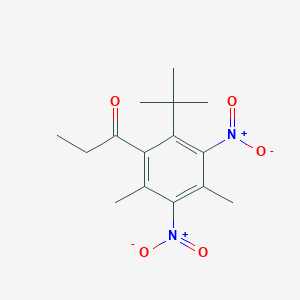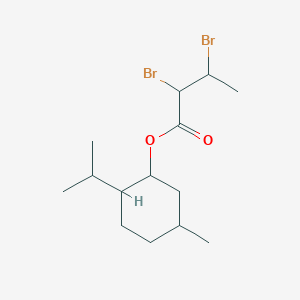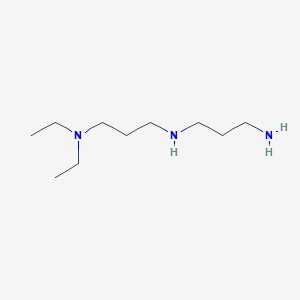
Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is a chemical compound with the molecular formula C20H14ClNO2 It is known for its unique structure, which includes a benzoyl group, a chlorophenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- typically involves the reaction of 2-benzoyl-4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide: This compound has a similar structure but includes a nitro group, which may confer different chemical and biological properties.
2-Amino-5-chlorobenzophenone: Another related compound with a similar core structure but different functional groups.
Uniqueness
Benzamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
101398-15-6 |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-11-12-19(18(13-17)21(27)15-7-3-1-4-8-15)25-20(26)14-24-22(28)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,28)(H,25,26) |
InChI Key |
LCFUBHCUECMGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)



![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)

![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
